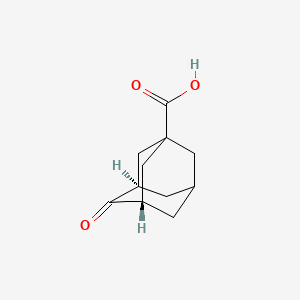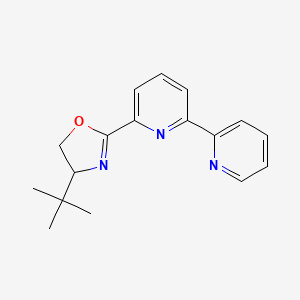
Acetamidofluorescein
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamidofluorescein is a fluorescent compound that is a derivative of fluorescein. It is known for its strong fluorescence and is commonly used as a fluorescent label in various scientific applications. The compound has the chemical formula C22H15NO6 and a molecular weight of 389.36 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Acetamidofluorescein can be synthesized through the acetylation of fluorescein. The reaction involves the introduction of an acetamido group to the fluorescein molecule. The typical reaction conditions include the use of acetic anhydride as the acetylating agent and a suitable solvent such as pyridine. The reaction is usually carried out at room temperature and monitored using thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or column chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Acetamidofluorescein undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the molecule.
Substitution: The acetamido group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like halogenating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acid derivatives, while reduction can yield amine derivatives .
Aplicaciones Científicas De Investigación
Acetamidofluorescein is widely used in scientific research due to its strong fluorescence properties. Some of its applications include:
Chemistry: Used as a fluorescent probe in various chemical assays.
Biology: Employed in fluorescence microscopy to label and visualize biological structures.
Medicine: Utilized in diagnostic assays to detect specific biomolecules.
Industry: Applied in the development of fluorescent dyes and markers for various industrial processes
Mecanismo De Acción
The mechanism of action of acetamidofluorescein involves its ability to absorb light at a specific wavelength (around 491 nm) and emit light at a different wavelength (around 515 nm). This fluorescence property allows it to be used as a marker in various assays. The molecular targets and pathways involved depend on the specific application, such as binding to proteins or nucleic acids in biological assays .
Comparación Con Compuestos Similares
Similar Compounds
Fluorescein: The parent compound of acetamidofluorescein, known for its strong fluorescence.
Iodothis compound: A derivative used for labeling thiol groups in proteins.
Rhodamine: Another fluorescent dye with similar applications but different spectral properties
Uniqueness
This compound is unique due to its specific fluorescence properties and the presence of the acetamido group, which allows for specific interactions in various assays. Its strong fluorescence and stability make it a preferred choice for many scientific applications .
Propiedades
Fórmula molecular |
C22H15NO6 |
|---|---|
Peso molecular |
389.4 g/mol |
Nombre IUPAC |
N-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-4-yl)acetamide |
InChI |
InChI=1S/C22H15NO6/c1-11(24)23-17-4-2-3-16-20(17)21(27)29-22(16)14-7-5-12(25)9-18(14)28-19-10-13(26)6-8-15(19)22/h2-10,25-26H,1H3,(H,23,24) |
Clave InChI |
ASJRVALLTCYYGO-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC=CC2=C1C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


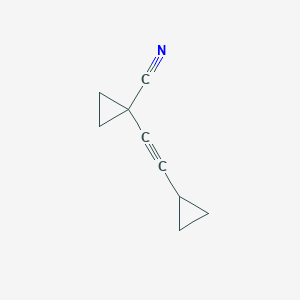
![(E)-N-[(E,2S)-1,3-dihydroxyoctadec-4-en-2-yl]octadec-9-enamide](/img/structure/B13829207.png)
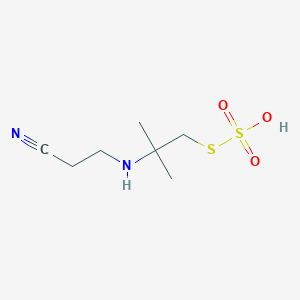
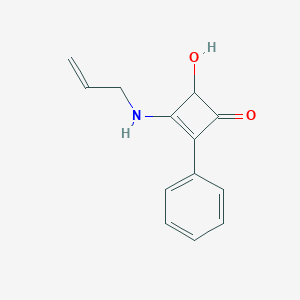
![L-Alanine, 3-[(methoxycarbonyl)amino]-](/img/structure/B13829224.png)




![N-{(2S)-1-[(4-Ethoxyphenyl)amino]-3-methyl-1-oxo-2-butanyl}-2-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B13829248.png)

![[(1R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] acetate](/img/structure/B13829254.png)
